molecular formula C13H13NO3 B3042404 Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate CAS No. 61151-96-0

Ethyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

Cat. No. B3042404
Key on ui cas rn: 61151-96-0
M. Wt: 231.25 g/mol
InChI Key: BIHPJNQKVPGOCY-UHFFFAOYSA-N
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Patent
US08492401B2

Procedure details

A solution of ethyl 5-methyl-2-phenyloxazole-4-carboxylate (11.0 g, 48 mmol), NBS (8.5 g, 48 mmol), and BPO (100 mg) in CCl4 (200 ml) was heated at reflux for 16 h. The reaction mixture was concentrated in vacuo and purified by flash chromatography to give ethyl 5-(bromomethyl)-2-phenyloxazole-4-carboxylate as a tan solid (5.2 g, 35% yield).
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
8.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14].C1C(=O)N([Br:25])C(=O)C1>C(Cl)(Cl)(Cl)Cl>[Br:25][CH2:1][C:2]1[O:6][C:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[N:4][C:3]=1[C:13]([O:15][CH2:16][CH3:17])=[O:14]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
CC1=C(N=C(O1)C1=CC=CC=C1)C(=O)OCC
Name
Quantity
8.5 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 16 h
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by flash chromatography

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(N=C(O1)C1=CC=CC=C1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 35%
YIELD: CALCULATEDPERCENTYIELD 34.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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